molecular formula C20H24N2O4S B14801227 N-cyclohexyl-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenesulfonamide

N-cyclohexyl-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenesulfonamide

Cat. No.: B14801227
M. Wt: 388.5 g/mol
InChI Key: ZBLFERRIGWOZJM-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-[(2-hydroxy-3-methoxybenzylidene)amino]benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxy-methoxybenzylidene moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-[(2-hydroxy-3-methoxybenzylidene)amino]benzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and N-cyclohexylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-[(2-hydroxy-3-methoxybenzylidene)amino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

N-cyclohexyl-4-[(2-hydroxy-3-methoxybenzylidene)amino]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis. The molecular targets include the active site of the enzyme, where the compound binds and blocks its activity .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-aminobenzenesulfonamide
  • N-cyclohexyl-4-methoxybenzenesulfonamide
  • N-cyclohexyl-4-hydroxybenzenesulfonamide

Uniqueness

N-cyclohexyl-4-[(2-hydroxy-3-methoxybenzylidene)amino]benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in cancer research .

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-cyclohexyl-4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C20H24N2O4S/c1-26-19-9-5-6-15(20(19)23)14-21-16-10-12-18(13-11-16)27(24,25)22-17-7-3-2-4-8-17/h5-6,9-14,17,22-23H,2-4,7-8H2,1H3

InChI Key

ZBLFERRIGWOZJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3

Origin of Product

United States

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